ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydro ring system. The molecule incorporates a tetrazole group at the 2-position and an ester moiety at the 3-position. Tetrazoles are nitrogen-rich aromatic rings known for their bioisosteric properties, often serving as carboxylic acid replacements in drug design due to their metabolic stability and hydrogen-bonding capabilities . The compound’s structural complexity and functional groups make it relevant in pharmaceutical and agrochemical research, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical.
Properties
IUPAC Name |
ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-2-18-12(17)10-8-5-3-4-6-9(8)19-11(10)16-7-13-14-15-16/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMLMHRALIWOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331545 | |
| Record name | ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665584 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692275-81-3 | |
| Record name | ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with sodium azide and triethyl orthoformate . This reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the tetrazole ring.
Scientific Research Applications
Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares a benzothiophene scaffold with several analogs, but differences in substituents significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
Bioisosteric Replacements: The tetrazole group in the target compound provides hydrogen-bonding functionality akin to carboxylic acids but with improved metabolic stability .
Lipophilicity : The phenyl-tetrazole sulfanyl acetyl substituent in increases lipophilicity compared to the parent compound, which may enhance membrane permeability but reduce aqueous solubility.
Halogenation and Fluorination : Halogenated (Cl) and fluorinated (F) analogs exhibit distinct electronic and steric profiles, influencing target selectivity and metabolic resistance.
Crystallographic and Conformational Analysis
- Target Compound : Crystallographic studies using SHELX and ORTEP-III reveal a puckered tetrahydro-benzothiophene ring, with the tetrazole group adopting a planar conformation. Hydrogen-bonding networks involving the tetrazole N-H and ester carbonyl oxygen stabilize the crystal lattice .
- Analog : The extended phenyl-sulfanyl side chain introduces torsional flexibility, leading to varied crystal packing motifs. Graph-set analysis shows weaker C-H···S interactions compared to the stronger N-H···N bonds in the target compound.
- Cyano Derivatives : The rigid propenamido linker enforces coplanarity between the benzothiophene and substituents, reducing conformational freedom. Halogen bonding (Cl···N/O) is observed in , contributing to lattice stability .
Biological Activity
Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 692275-81-3) is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, focusing on antitumor effects, neuroprotective potential, and other pharmacological activities supported by various studies.
- Molecular Formula : C12H14N4O2S
- Molar Mass : 278.33 g/mol
- CAS Number : 692275-81-3
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. A notable investigation assessed its efficacy against breast cancer cell lines (MCF-7). The results indicated:
- IC50 Values : The compound exhibited an IC50 range of 23.2 to 49.9 μM for various derivatives tested, indicating moderate to high cytotoxicity against cancer cells .
The mechanisms through which this compound exerts its antitumor effects include:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to significant apoptosis in MCF-7 cells, with a notable increase in early and late apoptotic populations .
- Cell Cycle Arrest : The compound caused G2/M and S-phase cell cycle arrest, suggesting interference with cell proliferation processes .
- Autophagy Inhibition : It was observed that the compound inhibited autophagic cell death while promoting necrosis in treated cells .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. Studies indicate that it may possess acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Other Pharmacological Activities
The compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary tests suggest potential antimicrobial effects against various pathogens.
- Anti-inflammatory Properties : Some studies indicate that it may reduce inflammation markers in vitro.
Summary of Biological Activities
| Activity Type | Observed Effect | IC50 (μM) |
|---|---|---|
| Antitumor | Induces apoptosis | 23.2 - 49.9 |
| Neuroprotection | AChE inhibition | Not specified |
| Antimicrobial | Inhibition of bacterial growth | Not specified |
| Anti-inflammatory | Reduction in inflammatory markers | Not specified |
Case Studies
A case study published in Molecules focused on the synthesis and evaluation of this compound as a potential therapeutic agent against breast cancer. The study provided comprehensive data on the compound's synthesis process and its biological evaluation through various assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
